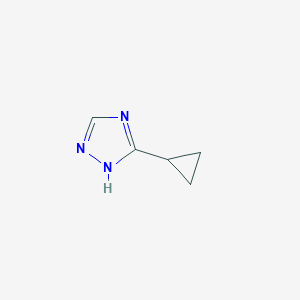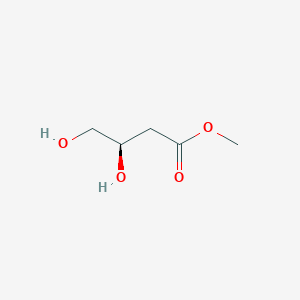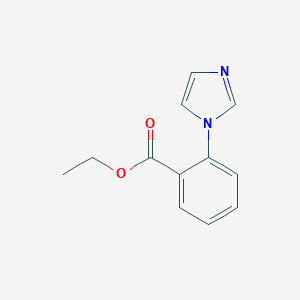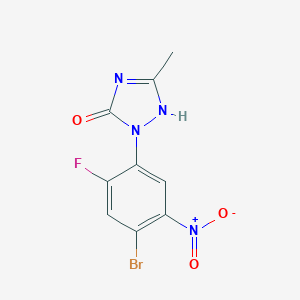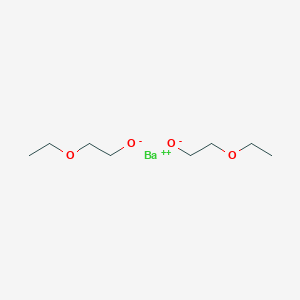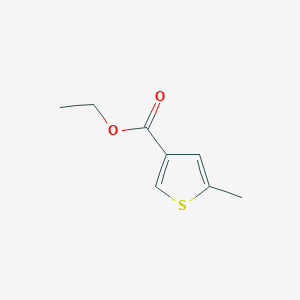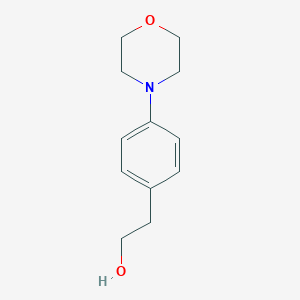
2-(4-Morpholinophenyl)ethanol
Vue d'ensemble
Description
“2-(4-Morpholinophenyl)ethanol” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is also known by other names such as 4-(4-Morpholinyl)benzeneethanol and 2-(4-Morpholin-4-ylphenyl)ethanol .
Synthesis Analysis
The synthesis of “2-(4-Morpholinophenyl)ethanol” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions include the use of johnphos, sodium t-butanolate, and palladium diacetate in toluene at 70 degrees Celsius for 16 hours .Molecular Structure Analysis
The molecular structure of “2-(4-Morpholinophenyl)ethanol” consists of a morpholine ring attached to a phenyl ring through an ethanol chain .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Morpholinophenyl)ethanol” include a density of 1.132g/cm3 and a boiling point of 382.6ºC at 760 mmHg .Safety And Hazards
Orientations Futures
The future directions for “2-(4-Morpholinophenyl)ethanol” and its derivatives could involve their use in various biomedical applications, such as the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems . Additionally, they could be used in the synthesis of novel pyrimidine and fused pyrimidine derivatives with potential anticancer activity .
Propriétés
IUPAC Name |
2-(4-morpholin-4-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPKNDWCRKFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinophenyl)ethanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

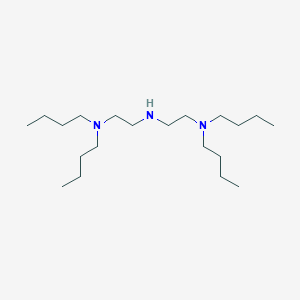
![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
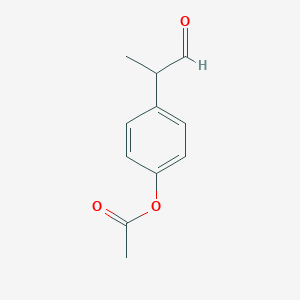
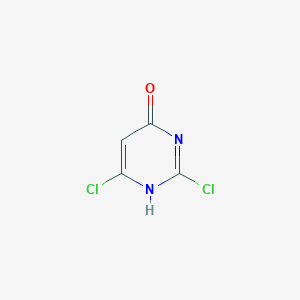
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
